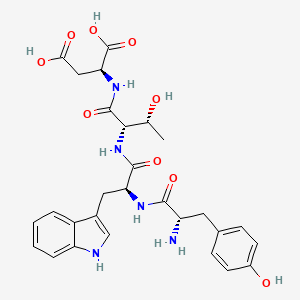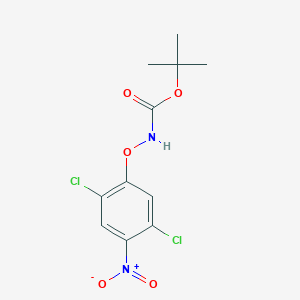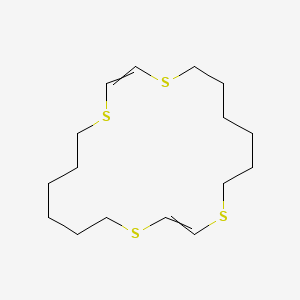![molecular formula C6H9NO B14237972 4-Oxa-8-azatricyclo[5.1.0.0~3,5~]octane CAS No. 220826-69-7](/img/structure/B14237972.png)
4-Oxa-8-azatricyclo[5.1.0.0~3,5~]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxa-8-azatricyclo[5.1.0.0~3,5~]octane is a complex organic compound with a unique tricyclic structure. It is characterized by the presence of an oxygen atom and a nitrogen atom within its ring system, which contributes to its distinct chemical properties and reactivity.
Méthodes De Préparation
The synthesis of 4-Oxa-8-azatricyclo[5.1.0.0~3,5~]octane involves several synthetic routes and reaction conditions. One common method includes the cyclization of appropriate precursors under specific conditions to form the tricyclic structure. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve higher yields and purity .
Analyse Des Réactions Chimiques
4-Oxa-8-azatricyclo[5.1.0.0~3,5~]octane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxygenated derivatives, while substitution reactions can introduce different functional groups into the molecule .
Applications De Recherche Scientifique
4-Oxa-8-azatricyclo[5.1.0.0~3,5~]octane has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, it could be explored for its potential therapeutic properties. Additionally, in industry, it may be used in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of 4-Oxa-8-azatricyclo[5.1.0.0~3,5~]octane involves its interaction with specific molecular targets and pathways. The presence of the oxygen and nitrogen atoms within its structure allows it to participate in various chemical interactions, which can influence its biological activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
4-Oxa-8-azatricyclo[5.1.0.0~3,5~]octane can be compared with other similar compounds, such as 3-Methoxy-1-oxa-8-azaspiro[4.5]decane hydrochloride and 8-Boc-2-hydroxy-1-oxa-8-azaspiro[4.5]decane. These compounds share some structural similarities but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its distinct tricyclic structure and the presence of both oxygen and nitrogen atoms within the ring system .
Propriétés
Numéro CAS |
220826-69-7 |
|---|---|
Formule moléculaire |
C6H9NO |
Poids moléculaire |
111.14 g/mol |
Nom IUPAC |
4-oxa-8-azatricyclo[5.1.0.03,5]octane |
InChI |
InChI=1S/C6H9NO/c1-3-4(7-3)2-6-5(1)8-6/h3-7H,1-2H2 |
Clé InChI |
QTIGVXMHLWHEGT-UHFFFAOYSA-N |
SMILES canonique |
C1C2C(N2)CC3C1O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3,5-bis[(but-3-en-1-yl)oxy]benzoate](/img/structure/B14237896.png)


methanone](/img/structure/B14237932.png)
![Methanimidamide, N,N'-bis[2-(diphenylphosphino)phenyl]-](/img/structure/B14237933.png)
![1-(Benzenesulfonyl)-2-[2-(5-chloro-2-nitrophenyl)ethenyl]-1H-indole](/img/structure/B14237945.png)
![4-[(E)-{4-[2-(4-Oxonaphthalen-1(4H)-ylidene)hydrazinyl]phenyl}diazenyl]benzonitrile](/img/structure/B14237951.png)
![2,6-Dichloro-4-[(phenylsulfanyl)methyl]pyridine-3-carbonitrile](/img/structure/B14237965.png)

![N-{5-(Diethylamino)-2-[(E)-(5-nitro-1,3-thiazol-2-yl)diazenyl]phenyl}propanamide](/img/structure/B14237978.png)
![8-Oxa-5,9-diazatricyclo[5.2.1.0~2,5~]decane](/img/structure/B14237982.png)
![Benzyl{[(chloromethyl)(dimethyl)silyl]methyl}dimethylsilane](/img/structure/B14237983.png)

![2-[(4-chlorophenyl)sulfonylamino]-N-[(2-methoxyphenyl)methylideneamino]benzamide](/img/structure/B14237990.png)
